molecular formula C5H8N4O B1297795 1-Methyl-1H-imidazole-5-carbohydrazide CAS No. 23585-00-4

1-Methyl-1H-imidazole-5-carbohydrazide

Cat. No.: B1297795
CAS No.: 23585-00-4
M. Wt: 140.14 g/mol
InChI Key: CFIAOJVURKEWPG-UHFFFAOYSA-N
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Description

1-Methyl-1H-imidazole-5-carbohydrazide is an organic compound with the molecular formula C5H8N4O It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-imidazole-5-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of 1-methylimidazole with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows: [ \text{1-Methylimidazole} + \text{Hydrazine Hydrate} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-imidazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert it into different hydrazide derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-5-carboxylic acid derivatives, while reduction can produce various hydrazide compounds.

Scientific Research Applications

1-Methyl-1H-imidazole-5-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methyl-1H-imidazole-5-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    1-Methylimidazole: A precursor in the synthesis of 1-methyl-1H-imidazole-5-carbohydrazide.

    Imidazole-5-carboxylic acid: An oxidation product of this compound.

    Hydrazine derivatives: Compounds with similar hydrazide functional groups.

Uniqueness: this compound is unique due to its specific structure, which combines the imidazole ring with a carbohydrazide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3-methylimidazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-9-3-7-2-4(9)5(10)8-6/h2-3H,6H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIAOJVURKEWPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332840
Record name 1-Methyl-1H-imidazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23585-00-4
Record name 1-Methyl-1H-imidazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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